molecular formula C14H24BNO2 B1395675 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine CAS No. 205116-75-2

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine

Cat. No.: B1395675
CAS No.: 205116-75-2
M. Wt: 249.16 g/mol
InChI Key: QWXSWNPNLGZAGQ-UHFFFAOYSA-N
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Description

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a heterocyclic compound that features a boron-containing dioxaborolane ring fused with a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves the reaction of a suitable boronic acid derivative with a pyrrolidine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired boron-containing heterocycle .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions can produce various boron-free organic compounds .

Scientific Research Applications

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Biological Activity

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H24BNO2
  • Molecular Weight : 249.16 g/mol
  • CAS Number : 462636-61-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets.

Proteasome Inhibition

Research indicates that boron-containing compounds can act as proteasome inhibitors. The proteasome is crucial for regulating protein degradation and cellular homeostasis. Inhibition of this pathway can lead to apoptosis in cancer cells, making it a target for anticancer therapies .

Antimalarial Activity

Studies have identified novel boronate inhibitors that target the Plasmodium proteasome. These inhibitors demonstrate activity against multiple life cycle stages of the malaria parasite, suggesting that compounds like this compound may possess antimalarial properties .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated a series of boronate compounds for their ability to inhibit cancer cell growth. The findings suggested that the structural modifications similar to those in this compound enhance cytotoxicity against various cancer cell lines .

Case Study 2: Antimalarial Efficacy

In another investigation focused on antimalarial agents, compounds with similar structural frameworks were tested against Plasmodium falciparum. Results indicated significant inhibition of parasite growth with specific IC50 values indicating potency at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismReference
Proteasome InhibitionCancer CellsInduces apoptosis
AntimalarialPlasmodium spp.Inhibits proteasome function
CytotoxicityVarious CancersDisrupts cellular protein homeostasis

Properties

IUPAC Name

2-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSWNPNLGZAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700681
Record name 2-(3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205116-75-2
Record name 2-(3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Reactant of Route 2
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Reactant of Route 3
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Reactant of Route 4
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Reactant of Route 5
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Reactant of Route 6
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine

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